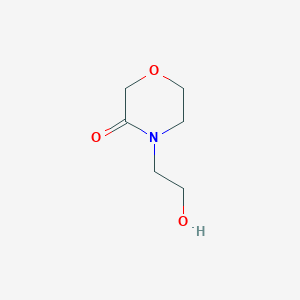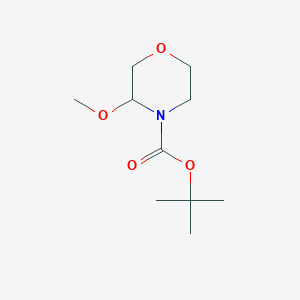
3-Amino-4-methylthiophene-2-carboxylic acid
概要
説明
3-Amino-4-methylthiophene-2-carboxylic acid is a compound that is structurally related to various synthesized thiophene derivatives. These derivatives have been the subject of research due to their potential applications in pharmaceuticals and materials science. The compound itself is not directly mentioned in the provided papers, but its analogs and derivatives have been synthesized and studied for their chemical properties and potential applications .
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, the Strecker and Bucherer-Bergs syntheses have been used to produce monomethylsubstituted 3-aminotetrahydrothiophene-3-carboxylic acids from corresponding ketones, leading to different stereoisomers . Microwave irradiation has been employed to synthesize 2-aminothiophene-3-carboxylic acid derivatives rapidly, demonstrating the efficiency of this method . The Chan-Lam cross-coupling reaction has been utilized to synthesize N-arylated methyl 2-aminothiophene-3-carboxylate, showing the versatility of functional group tolerance in these reactions . Additionally, a one-pot Gewald synthesis has been reported for the formation of 2-aminothiophenes with various aryl groups .
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been analyzed using techniques such as NMR spectroscopy. The configurations of 3-amino-2-methyltetrahydrothiophene-3-carboxylic acids have been determined by studying their NMR spectra . The infrared and 1H NMR spectra of imines derived from 3-amino-2-carbamoylthiophene indicate the presence of intramolecular hydrogen bonding, suggesting a chelate ring structure .
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions. For example, 3-aminothiophenes can be transformed into thieno[2,3-d]pyrimidin-4-one and its chloro derivative under microwave irradiation . The reaction of 3-amino-2-carbamoylthiophene with cycloalkanones results in the formation of 2-carbamoyl-3-cycloalkylidenaminothiophenes . A three-component condensation involving 3-aminothiophene-2-carboxylic acid derivatives, aldehydes, and Meldrum’s acid has been developed to synthesize substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and substituents. The photolysis of aliphatic carboxylic acids in the presence of 2-aminothiophenol leads to the formation of 2-methylthioaniline and benzothiazolines, indicating the photochemical reactivity of these compounds . The solubility, melting points, and stability of these compounds can vary significantly depending on their functional groups and molecular conformations, which can be inferred from the synthesis and reaction conditions described in the studies .
科学的研究の応用
Synthesis and Derivative Formation
3-Amino-4-methylthiophene-2-carboxylic acid and its derivatives play a crucial role in various synthesis processes. A key aspect of these compounds is their ability to transform into different thiophene derivatives. This transformation is essential for creating condensed thiophenes such as thionaphthenes, thienopyrroles, thienothiazoles, thienoisothiazoles, thienopyrimidines, thienopyridines, and thienodiazepines (Gewald, 1976).
Heterocyclic Disperse Dyes
3-Amino-4-methylthiophene-2-carboxylic acid derivatives have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes, derived from the aminothiophenes, exhibit a range of shades and possess significant wash, perspiration, sublimation, and rub fastness ratings. However, their photostability tends to be poor (Iyun et al., 2015).
Polymer Synthesis
The compound is instrumental in synthesizing monothiophenes and terthiophenes bearing amino acids. These synthesized monomers, which include carboxylic acids, have been used to form polymers. Their optical and electrochemical properties have been explored for various applications, particularly in contexts involving organic solvents and air stability (McTiernan & Chahma, 2010).
Safety And Hazards
特性
IUPAC Name |
3-amino-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXYKVHNZQCHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566629 | |
| Record name | 3-Amino-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methylthiophene-2-carboxylic acid | |
CAS RN |
23968-18-5 | |
| Record name | 3-Amino-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)











